molecular formula C28H29N3O3S B2447514 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 342384-49-0

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2447514
M. Wt: 487.62
InChI Key: IAZBTHHEQGNXNU-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Properties Research

  • Structural Analysis : Research into similar amide containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has revealed their potential to form gels or crystalline solids when treated with mineral acids. These compounds can also interact with other substances to form host–guest complexes, which exhibit strong fluorescence emissions at varying wavelengths, depending on their state and interactions. This highlights the potential of such compounds in the study of molecular structures and properties (Karmakar, Sarma, & Baruah, 2007).

Chemical Synthesis Research

  • Synthesis Methodologies : The development of new and practical synthesis routes for similar compounds, like N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has been documented. This involves cyclization processes and yields high-purity products, which is crucial for further applications in various fields of chemical research (Wenpeng et al., 2014).

Applications in Luminescent Materials and Corrosion Inhibition

  • Luminescent Materials : Investigations into dihydrothieno[2,3-c] isoquinolines, which share structural similarities, have shown their utility as luminescent materials. These compounds have been studied for their photophysical characteristics and potential as innovative luminous compounds (Marae et al., 2022).
  • Corrosion Inhibitors : The same compounds have been evaluated for their efficacy as corrosion inhibitors on mild steel in sulfuric acid solutions. This underscores the potential of such compounds in industrial applications where corrosion resistance is critical (Marae et al., 2022).

Potential Anticancer and Antioxidant Properties

  • Anticancer Activity : Some derivatives of similar compounds have been studied for their anticancer activity. These studies involved synthesis, characterization, and evaluation against specific cancer cell lines, indicating potential therapeutic applications (Sayed et al., 2022).
  • Antioxidant Properties : Additionally, the antioxidant properties of these compounds were examined, revealing high activity in most tested compounds. This suggests potential applications in areas where oxidative stress is a concern (Sayed et al., 2022).

properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-17-7-5-6-8-21(17)30-24(33)16-35-27-20(15-29)25(18-9-11-19(34-4)12-10-18)26-22(31-27)13-28(2,3)14-23(26)32/h5-12,25,31H,13-14,16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZBTHHEQGNXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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